N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide
Description
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide is a structurally complex acetamide derivative characterized by a fluorenylideneamino group attached to a phenyl ring. This compound combines the aromaticity and planar rigidity of the fluorene moiety with the acetamide functional group, making it a candidate for applications in materials science and synthetic chemistry. The compound’s unique structure distinguishes it from simpler phenylacetamides and other fluorene-based derivatives, warranting a detailed comparison with analogous compounds.
Properties
CAS No. |
102241-24-7 |
|---|---|
Molecular Formula |
C21H16N2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
N-[4-(fluoren-9-ylideneamino)phenyl]acetamide |
InChI |
InChI=1S/C21H16N2O/c1-14(24)22-15-10-12-16(13-11-15)23-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13H,1H3,(H,22,24) |
InChI Key |
ZDBDMRNQEZCRDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=C2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide typically involves the reaction of 9H-fluoren-9-one with 4-aminophenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a fluorenyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl derivatives.
Substitution: Various substituted fluorenylidene derivatives depending on the reagents used.
Scientific Research Applications
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s fluorenylidene group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, ultimately resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis categorizes structurally related compounds into three classes: fluorene-based acetamides , substituted phenylacetamides , and complex heterocyclic acetamides . Key differences in molecular structure, physicochemical properties, and applications are highlighted.
Fluorene-Based Acetamides
These compounds feature acetamide groups directly attached to a fluorene backbone, with variations in substitution patterns on the fluorene ring.
Notes:
- Substitution position on fluorene (e.g., 1-, 2-, or 4-position) alters steric and electronic effects, influencing reactivity and solubility .
Substituted Phenylacetamides
These compounds share the phenylacetamide core but lack the fluorene moiety, instead featuring substituents like hydroxyl, chloro, or methoxy groups on the phenyl ring.
Notes:
- Substituents like hydroxyl or chloro groups increase polarity, enhancing water solubility compared to fluorene-based derivatives.
- The absence of a fused aromatic system (e.g., fluorene) reduces molecular weight and rigidity, impacting thermal stability .
Complex Heterocyclic Acetamides
These compounds incorporate heterocycles or extended conjugated systems, offering diverse functional properties.
Notes:
- Heterocyclic systems (e.g., acridine, purine) introduce π-conjugation and hydrogen-bonding sites, enabling applications in optoelectronics or drug design.
- Higher molecular weights and structural complexity may reduce synthetic accessibility compared to fluorene-based analogs .
Key Research Findings
Substituent Effects : Fluorene-based acetamides exhibit superior thermal stability (e.g., boiling point ~365°C for N-(9H-Fluoren-1-yl)acetamide ) compared to phenylacetamides like paracetamol (decomposes at ~170°C ).
Safety Profiles : Fluorinated derivatives (e.g., N-(4-fluoro-9H-fluoren-2-yl)acetamide) require stringent safety protocols due to GHS-classified hazards , whereas simpler phenylacetamides like paracetamol are widely recognized as safe.
Synthetic Challenges : The imine linkage in the target compound may increase susceptibility to hydrolysis compared to stable amide bonds in N-(9H-Fluoren-4-yl)acetamide .
Biological Activity
N-(4-((9H-Fluoren-9-ylidene)amino)phenyl)acetamide, a derivative of fluorenone, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
IUPAC Name : this compound
Molecular Formula : C17H19N3O
Molecular Weight : 281.35 g/mol
This compound features a fluorenylidene moiety linked to an acetamide group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Fluorenone Derivative : The initial step includes the condensation reaction of 9-fluorenone with an appropriate amine.
- Acetamide Coupling : The final product is obtained through the reaction with acetic anhydride or acetic acid.
Antimicrobial Activity
Research indicates that fluorenone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The antimicrobial activity can be quantified using methods such as the agar well diffusion assay.
| Compound | Zone of Inhibition (mm) |
|---|---|
| This compound | 17.5 (against E. coli) |
| N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine | 19.4 (against S. aureus) |
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro assays demonstrate that this compound can induce apoptosis in various cancer cell lines, such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study investigated the antimicrobial efficacy of various Schiff bases derived from fluorenone. Results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against both gram-positive and gram-negative bacteria.
- Anticancer Mechanisms : Another research effort focused on the interaction of fluorenone derivatives with dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. Molecular docking studies suggested strong binding affinity, indicating potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
